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alpha-Pinene - d3

Cat. No.: B591166
CAS No.: 75352-01-1
M. Wt: 139.25 g/mol
InChI Key: GRWFGVWFFZKLTI-FIBGUPNXSA-N
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Description

Contextualization of Alpha-Pinene (B124742) as a Ubiquitous Biogenic Monoterpene

Alpha-pinene (α-pinene) is an organic compound of the terpene class, specifically a monoterpene, which is found extensively in nature. researchgate.netresearchgate.net It is a primary constituent of the oils of many coniferous trees, particularly pines, but is also found in rosemary, eucalyptus, and numerous other plants. researchgate.netresearchgate.net As one of the most widely distributed monoterpenes, it is emitted into the atmosphere in large quantities by vegetation, making it a significant player in atmospheric chemistry and the formation of secondary organic aerosols (SOA). acs.orgau.dknih.gov Its two mirror-image forms, or enantiomers, (+)-α-pinene and (−)-α-pinene, are both common in nature. researchgate.net Due to its prevalence and reactivity, α-pinene and its derivatives are subjects of extensive research in fields ranging from atmospheric science to pharmacology. researchgate.netacs.orgbrieflands.com

Fundamental Principles and Utility of Stable Isotope Labeling in Scientific Inquiry

Stable isotope labeling is a technique that involves the replacement of one or more atoms in a molecule with a stable (non-radioactive) isotope of the same element. wikipedia.org Common stable isotopes used in research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.orgsymeres.com While chemically similar to their more abundant, lighter counterparts, these heavy isotopes have a different mass. This mass difference allows labeled molecules to be detected and tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgwikipedia.org This methodology is a pillar of modern research, enabling scientists to trace the journey of molecules through reactions, metabolic pathways, and environmental systems with high precision. adesisinc.com

Deuterium (D or ²H), a stable isotope of hydrogen, is a particularly effective tool for scientific investigation. clearsynth.com Because it is twice as heavy as protium (B1232500) (¹H), its presence in a molecule is easily detected. clearsynth.com However, this mass difference does not typically alter the fundamental chemical reactivity of the molecule, making deuterated compounds excellent tracers. wikipedia.orgclearsynth.com

In biological studies, deuterium-labeled compounds are used to follow metabolic pathways. nih.gov By introducing a deuterated molecule into an organism or cell culture, researchers can track its absorption, distribution, metabolism, and excretion (ADME). clearsynth.com This provides critical information for drug discovery and understanding biochemical processes. clearsynth.com For example, deuterium labeling can help identify the breakdown products (metabolites) of a drug candidate. lucerna-chem.ch

In chemistry, deuterium serves as a mechanistic probe to unravel the step-by-step sequence of a chemical reaction. researchgate.netescholarship.org By strategically placing a deuterium atom at a specific position in a reactant, chemists can determine if that particular C-H bond is broken during the reaction. escholarship.org This is achieved by analyzing the position of the deuterium label in the final products. wikipedia.org

Table 1: Comparison of Protium and Deuterium Properties

PropertyProtium (¹H)Deuterium (²H or D)
Composition 1 proton, 1 electron1 proton, 1 neutron, 1 electron
Atomic Mass ~1 amu~2 amu
Stability StableStable
Natural Abundance ~99.985%~0.015%
Bond Energy (C-isotope) C-H bondC-D bond is stronger/more stable
Vibrational Frequency HigherLower

The replacement of a hydrogen atom with a deuterium atom can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgmmcmodinagar.ac.in The KIE is defined as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH), expressed as KIE = kL/kH. wikipedia.org

This effect arises primarily from the difference in the zero-point energy of the carbon-hydrogen (C-H) versus the carbon-deuterium (C-D) bond. researchgate.netmmcmodinagar.ac.in The C-D bond is stronger and has a lower vibrational frequency, meaning more energy is required to break it compared to a C-H bond. wikipedia.orgacs.org

If the cleavage of this bond is part of the slowest, rate-determining step of a reaction, a significant "primary" KIE will be observed, with the deuterated compound reacting several times slower than its non-deuterated counterpart. wikipedia.orgmmcmodinagar.ac.inrsc.org Observing a large KIE provides strong evidence that the C-H bond is broken in the rate-limiting step, a crucial piece of information for elucidating the reaction mechanism. acs.orgicm.edu.pl Conversely, the absence of a KIE suggests that the bond is not broken in this critical step.

Historical Development and Evolution of Research on Deuterated Monoterpenes

The use of deuterium in scientific research began after its discovery by Harold Urey in 1931. wikipedia.org Its application as a tool for understanding reaction mechanisms became established over the following decades. wikipedia.org The concept of creating deuterated drugs to improve their metabolic properties emerged in the 1960s, with the first patents for such molecules granted in the 1970s. wikipedia.orgnih.gov This work laid the foundation for the broader application of deuterium labeling in medicinal chemistry and pharmacokinetics. wikipedia.org

Research into the biosynthesis of natural products, including monoterpenes, also began to leverage isotopic labeling. Studies from as early as 1990 demonstrated the use of deuterated precursors, such as deuterated mevalonates, to investigate the biosynthetic pathways of monoterpenes and sesquiterpenes in plant callus cultures. acs.org This allowed researchers to trace the intricate enzymatic steps involved in constructing complex molecules like α-pinene. More recently, the focus has expanded to using selective deuteration as a tool to resolve the complex reaction mechanisms of monoterpene-derived radicals, particularly in atmospheric chemistry. copernicus.org The evolution of this research has progressed from general mechanistic inquiries to highly specific investigations into the atmospheric fate, metabolic pathways, and potential therapeutic applications of deuterated monoterpenes.

Overarching Research Questions and Academic Objectives for Alpha-Pinene-d3 Investigations

The creation and study of alpha-pinene-d3, where three hydrogen atoms are replaced by deuterium, are driven by several key research objectives. These investigations leverage the principles of stable isotope labeling to answer specific questions that are difficult to address using the non-labeled compound alone.

Key Research Objectives:

Quantitative Analysis: A primary application of alpha-pinene-d3 is its use as an internal standard for the precise quantification of natural alpha-pinene in complex samples like essential oils, plant tissues, or atmospheric aerosols. researchgate.net Because it behaves almost identically to the natural compound during sample extraction and analysis but is distinguishable by mass spectrometry, it allows for highly accurate concentration measurements.

Metabolic and Biosynthetic Pathway Elucidation: Researchers use alpha-pinene-d3 to trace its fate in biological systems. clearsynth.com By introducing the labeled compound, scientists can track how it is metabolized by insects, mammals, or microorganisms, identifying the resulting metabolic products and understanding the enzymatic processes involved. researchgate.net This is crucial for studying everything from insect pheromone biochemistry to the potential pharmacological pathways of pinene in mammals.

Probing Pharmacological and Biological Activity: In medicinal chemistry, deuterating a drug can alter its metabolic stability, often leading to a longer half-life in the body. wikipedia.orgnih.gov A research objective for alpha-pinene-d3 is to investigate if deuteration modifies its known biological activities, such as its anti-inflammatory or antimicrobial properties, potentially leading to enhanced therapeutic effects. brieflands.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75352-01-1

Molecular Formula

C10H16

Molecular Weight

139.25 g/mol

IUPAC Name

6,6-dimethyl-2-(trideuteriomethyl)bicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/i1D3

InChI Key

GRWFGVWFFZKLTI-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CCC2CC1C2(C)C

Canonical SMILES

CC1=CCC2CC1C2(C)C

Purity

95% min.

Synonyms

alpha-Pinene - d3

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control in Deuteration of Alpha Pinene

Regioselective and Stereospecific Deuteration Approaches

Achieving site-specific deuteration on the α-pinene scaffold requires carefully designed synthetic routes that can control both the location (regioselectivity) and the three-dimensional orientation (stereospecificity) of the deuterium (B1214612) atoms.

Catalytic Deuteration (e.g., Homogeneous and Heterogeneous Catalysis)

Catalytic methods offer a direct approach to deuterium incorporation, often by activating C-H bonds or by adding deuterium across double bonds.

Heterogeneous Catalysis : Palladium on carbon (Pd/C) is a versatile catalyst for H-D exchange reactions. nih.gov An environmentally benign system using Pd/C with aluminum and deuterium oxide (D₂O) has been described for the chemo- and regioselective deuteration of various organic compounds. nih.gov In this system, deuterium gas is generated in situ from the reaction between aluminum and D₂O, which is then used by the palladium catalyst to facilitate the H-D exchange. nih.gov While not specifically detailed for α-pinene-d3, such methods could potentially be adapted to deuterate specific positions on the pinane (B1207555) skeleton, particularly activated sites like allylic or benzylic positions if a suitable precursor is used. mdpi.com

Homogeneous Catalysis : Transition metal catalysis, for instance with copper, can be employed for transfer hydrodeuteration. nih.gov A copper-catalyzed method has been reported for the precise deuteration of cyclic and heterocyclic alkenes. nih.gov This approach uses deuterated silanes and deuterated alcohols as the deuterium source, allowing for the installation of deuterium atoms with high regioselectivity. nih.gov For α-pinene, such a strategy could potentially be used on a precursor to introduce deuterium at a specific location before the final bicyclic structure is formed or modified.

Chemoenzymatic and Biocatalytic Routes for Deuterium Incorporation

The use of enzymes for deuteration offers high selectivity under mild reaction conditions. While specific biocatalytic routes for the direct synthesis of α-pinene-d3 are not extensively documented, related research provides insight into potential strategies.

Deuterium-labeling experiments are frequently used to probe the mechanisms of biocatalytic reactions. nih.gov For example, in the study of ene-reductases, deuterated NADPH (NADPD) and reactions conducted in deuterated buffer solutions are used to determine the stereochemistry of hydrogen (or deuterium) addition. nih.gov This principle could be applied to the biosynthesis of α-pinene. Since α-pinene is produced in organisms like E. coli from geranyl diphosphate (B83284) via an α-pinene synthase, conducting this biosynthesis in a deuterated medium or using engineered enzymes with a supply of deuterated precursors could lead to the incorporation of deuterium into the α-pinene skeleton. nih.govslideshare.net This de novo biological synthesis could offer a route to specifically labeled isotopologues. nih.gov

Precursor Synthesis and De novo Incorporation of Deuterium into the Pinane Skeleton

A highly effective and versatile strategy for producing site-specifically deuterated α-pinene involves multi-step chemical synthesis starting from readily available precursors. nih.gov This approach allows for the precise and quantitative incorporation of deuterium at virtually any carbon atom of the pinane skeleton. nih.govchemrxiv.org Two main strategies are employed: manipulation of existing bicyclo[3.1.1]heptyl ring systems and a de novo approach that builds the pinane skeleton from monocyclic precursors. nih.gov

Several α-pinene-d3 isotopologues have been synthesized using these methods:

α-Pinene-9,9,9-d3 (13) : Nopinone (B1589484) (10) also serves as the starting material for this isotopologue. nih.gov The synthesis involves stereoselective addition of methyl lithium, followed by an oxidative etherification to form a caged ether. nih.gov Fragmentation and subsequent conversion to an alcohol, followed by a series of reductions using lithium aluminum deuteride (B1239839) (LiAlD₄), furnishes α-pinene-9,9,9-d3. chemrxiv.org

α-Pinene-8,8,8-d3 (21) : The synthesis of this isotopologue, where the exomethyl group is deuterated, requires a de novo approach starting from carvone (B1668592) (20). nih.gov The process involves epoxidation and reductive cyclization to create a hydroxylated pinene derivative. nih.govescholarship.org After protecting the desired hydroxyl group, a deoxygenation step is performed. nih.gov The final steps involve reduction with LiAlD₄ to create the deuterated alcohol, followed by a reductive displacement of the corresponding tosylate, also with LiAlD₄, to yield α-pinene-8,8,8-d3. nih.gov

Summary of Synthetic Routes to α-Pinene-d3 Isotopologues
IsotopologueStarting MaterialKey Deuterating ReagentReference
α-Pinene-10,10,10-d3NopinoneCD₃Li nih.gov
α-Pinene-9,9,9-d3NopinoneLiAlD₄ nih.gov
α-Pinene-8,8,8-d3CarvoneLiAlD₄ nih.gov

Isotopic Purity Assessment and Enrichment Techniques

Determining the isotopic purity and enrichment of deuterated compounds is crucial to ensure their suitability for sensitive applications like mechanistic studies. rsc.org High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for this assessment. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS is a rapid and highly sensitive method for determining isotopic purity from very small sample sizes. nih.govresearchgate.net The high resolving power of instruments like the Orbitrap is critical, as it can unambiguously distinguish between molecules containing a deuterium atom (mD=2.0141 Da) and those with two protium (B1232500) atoms (mH2=2.0157 Da). copernicus.orgcopernicus.org The isotopic purity is calculated by analyzing the relative abundance of the H/D isotopologue ions (D₀ to Dₙ). nih.gov A unified equation can be used to calculate isotopic purity for various labeled compounds by correcting the intensities of representative isotopolog ions and removing contributions from natural isotopic abundances. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the structural integrity and the specific sites of deuterium incorporation. rsc.orggoogle.com In ¹H NMR, the degree of deuteration at a specific site can be determined by the reduction or disappearance of the corresponding proton signal. The goal in synthetic efforts is often to achieve complete deuterium incorporation as defined by the limits of ¹H NMR signal-to-noise detection (~20:1). nih.gov Quantitative NMR (qNMR) can be used with an internal standard to accurately measure the amount of hydrogen in a deuterated compound, which in turn allows for the calculation of isotopic abundance. google.com

Enrichment techniques typically involve chromatographic separation. For α-pinene derivatives, which can be volatile and challenging to separate, chromatography on silver nitrate-impregnated silica (B1680970) gel has been used effectively to isolate the desired deuterated isotopologue from undesired isomers. nih.govchemrxiv.org

Stereochemical Analysis of Deuterium Incorporation Sites

The stereochemical and regiochemical outcome of the deuteration is vital. NMR spectroscopy is the definitive tool for confirming the precise location of deuterium atoms within the α-pinene structure. rsc.orgspringernature.com

¹H and ¹³C NMR : By comparing the ¹H and ¹³C NMR spectra of the deuterated α-pinene with its non-deuterated counterpart, the position of the deuterium label can be confirmed. nih.govresearchgate.net The absence of a proton signal in the ¹H NMR spectrum at a specific chemical shift, coupled with changes in the ¹³C NMR spectrum (e.g., a weaker, broadened signal due to C-D coupling), provides conclusive evidence of site-specific deuteration. arabjchem.org

2D NMR Techniques : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the structure and the position of the label by showing correlations between different protons and between protons and their attached carbons, respectively. springernature.comresearchgate.net The absence of expected correlations can pinpoint the site of deuteration.

For the synthetic routes described for α-pinene-d3 isotopologues, NMR analysis confirmed that the deuterium incorporation was site-specific and essentially complete, meeting the stringent requirements for their use in further studies. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Alpha Pinene D3 Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Configurational Assignment

Deuterium (B1214612) NMR (²H NMR) for Direct Detection of Deuterium Sites

Deuterium NMR (²H NMR) spectroscopy is a powerful and direct method for observing the deuterium nuclei within a molecule. Unlike proton NMR, which infers deuterium presence through the absence of signals, ²H NMR provides direct signals for each unique deuterium environment. The chemical shifts in a ²H NMR spectrum are analogous to those in ¹H NMR, allowing for the direct assignment of the deuterium label to a specific carbon atom in the alpha-pinene (B124742) framework. For instance, a signal in the ²H NMR spectrum corresponding to the chemical shift of a specific methyl group would unequivocally confirm the C-D bond at that position. The integration of the signals in the ²H NMR spectrum can also provide a quantitative measure of the deuterium incorporation at each labeled site.

Proton NMR (¹H NMR) Spectral Deconvolution and Isotopic Shift Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a wealth of information about the structure of alpha-Pinene-d3. The primary effect of deuterium substitution is the disappearance of the corresponding proton signal in the ¹H NMR spectrum. For example, if the deuterium label is on one of the gem-dimethyl groups, the characteristic singlet or doublet for that methyl group will be significantly reduced in intensity or absent altogether.

Furthermore, the presence of deuterium induces small changes in the chemical shifts of neighboring protons, an effect known as an isotopic shift. These shifts, though typically small (in the range of 0.005-0.03 ppm), are measurable and provide secondary confirmation of the deuterium location. By comparing the ¹H NMR spectrum of the deuterated analog with that of the unlabeled alpha-pinene standard, these subtle shifts can be identified and used to corroborate the position of the deuterium label.

Carbon-13 NMR (¹³C NMR) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Carbon-13 NMR (¹³C NMR) spectroscopy is another critical tool for the structural analysis of alpha-Pinene-d3. The carbon atom directly bonded to a deuterium atom exhibits a characteristic multiplet in the ¹³C NMR spectrum due to C-D coupling. The most common observation is a triplet for a -CD group, a quintet for a -CD2 group, and a septet for a -CD3 group. Additionally, the chemical shift of the deuterated carbon is slightly shifted upfield compared to its protonated counterpart.

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, which is crucial for confirming the precise location of deuterium.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to trace the connectivity of the proton spin systems throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. The absence of a cross-peak in an HSQC spectrum for a particular carbon atom confirms that it is not directly attached to a proton, strongly suggesting deuteration at that site.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the assignment of protons and carbons in complex regions of the molecule, thereby solidifying the positional assignment of the deuterium label.

Mass Spectrometry (MS) Techniques for Isotopic Purity and Molecular Structure Confirmation

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and isotopic purity of alpha-Pinene-d3. Various ionization methods and high-resolution instrumentation provide complementary information to paint a complete picture of the molecule's identity and composition. eptes.com

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry Fragmentation Analysis

Electron Ionization (EI) and Chemical Ionization (CI) are common ionization techniques used in mass spectrometry that provide valuable structural information through fragmentation analysis.

Electron Ionization (EI-MS) involves bombarding the molecule with high-energy electrons, leading to extensive and reproducible fragmentation. The resulting mass spectrum displays a characteristic pattern of fragment ions. By comparing the fragmentation pattern of alpha-Pinene-d3 to that of unlabeled alpha-pinene, shifts in the mass-to-charge ratio (m/z) of specific fragments can confirm the location of the deuterium atoms. For instance, a fragment containing the deuterium label will have a higher m/z value than the corresponding fragment from the unlabeled compound.

Chemical Ionization (CI-MS) is a softer ionization technique that results in less fragmentation and typically a more prominent protonated molecule peak [M+H]⁺. This is useful for confirming the molecular weight of the deuterated compound. The observation of a molecular ion peak at an m/z corresponding to the addition of three deuterium atoms to the alpha-pinene formula provides strong evidence for the successful synthesis of alpha-Pinene-d3.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. eptes.com This capability is crucial for distinguishing between isobaric species and for unequivocally confirming the incorporation of deuterium. HRMS can differentiate between a molecule of alpha-Pinene-d3 and an unlabeled alpha-pinene molecule with, for example, three additional ¹³C atoms, as their exact masses will be slightly different. The high mass accuracy of HRMS allows for the calculation of the elemental formula, and the measured mass for alpha-Pinene-d3 will align with the theoretical mass calculated for C10H13D3, thus confirming its elemental composition and isotopic enrichment.

Isotope Ratio Mass Spectrometry (IRMS) for Bulk and Compound-Specific Isotope Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique designed to measure the relative abundance of stable isotopes in a sample with very high precision. forensic-isotopes.orgwikipedia.org Unlike conventional mass spectrometers that scan a wide range of masses to identify various compounds, IRMS instruments are optimized to simultaneously measure the ion currents of a few specific isotopes of a single element, leading to much higher precision but lower sensitivity. forensic-isotopes.orgelementar.co.uk

For the analysis of alpha-Pinene-d3, a compound intentionally enriched with deuterium, IRMS is invaluable for verifying the degree of isotopic labeling and for source tracking or metabolic studies. The analysis is typically performed using a Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) system. siremlab.comenviro.wiki

The process involves:

Separation : The alpha-Pinene-d3 sample is injected into a gas chromatograph (GC), where it is separated from the solvent and any other impurities. siremlab.com

Conversion : After eluting from the GC column, the purified alpha-Pinene-d3 molecule is converted into a simple gas. For hydrogen isotope analysis (¹H and ²H or D), this is achieved through high-temperature pyrolysis (reduction), which converts the analyte into molecular hydrogen (H₂, HD, and D₂). enviro.wiki

Ionization and Analysis : The resulting hydrogen gas is introduced into the IRMS ion source. The gas is ionized, and the ion beams corresponding to mass-to-charge ratios (m/z) 2 (for H₂) and 3 (for HD) are accelerated into a magnetic sector, which separates them based on their mass. elementar.co.uk

Detection : Highly sensitive Faraday cup detectors simultaneously measure the ion currents for each isotopic species. The ratio of these currents (e.g., ³I/²I) provides a precise measurement of the deuterium abundance. forensic-isotopes.org

Gas Chromatography (GC) and Hyphenated Techniques for Separation and Quantification

Gas chromatography is the cornerstone technique for the analysis of volatile compounds like alpha-pinene and its deuterated analogs. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas).

GC-FID, GC-TCD, and GC-ECD for Purity and Concentration Assessments

These GC detectors are routinely used for assessing the purity and determining the concentration of alpha-pinene.

GC-Flame Ionization Detector (FID) : The FID is the most common detector for the quantitative analysis of hydrocarbons. nih.govchromatographyonline.com It is highly sensitive and provides a response that is proportional to the number of carbon atoms entering the flame. For alpha-Pinene-d3, the FID response would be nearly identical to its non-deuterated counterpart, making it an excellent choice for purity assessment and concentration measurement against a standard. nih.gov A typical analysis involves dissolving the sample in a solvent like ethyl acetate (B1210297) and injecting it into a GC-FID system. nih.govnih.gov The purity is determined by calculating the relative peak area of the alpha-pinene-d3 peak compared to all other peaks in the chromatogram.

GC-Thermal Conductivity Detector (TCD) : The TCD is a universal, non-destructive detector that measures the difference in thermal conductivity between the carrier gas and the analyte. While less sensitive than the FID, its universality makes it suitable for analyzing high-concentration samples to determine purity, especially when the identity of potential impurities is unknown. It can quantify any compound that has a different thermal conductivity than the carrier gas (typically helium or hydrogen).

GC-Electron Capture Detector (ECD) : The GC-ECD is extremely sensitive to compounds with electronegative functional groups, such as halogens, peroxides, and nitro groups. measurlabs.com As a simple hydrocarbon, alpha-pinene does not possess a strong electrophore, and thus the ECD is not a suitable detector for its direct analysis. chromforum.org Its use would be limited to scenarios where alpha-pinene has been derivatized with an electron-capturing group or for the analysis of specific electronegative contaminants within an alpha-pinene-d3 sample. Potential interference from terpenes can also be a concern with this detector. chromforum.org

Table 1: Representative GC-FID Parameters for α-Pinene Analysis

ParameterCondition 1Condition 2
ColumnDB5-MS (30 m x 0.25 mm, 0.25 µm) nih.govDB-WAX (30 m x 320 µm, 0.25 µm) forensic-isotopes.org
Carrier GasHelium @ 1.2 mL/min nih.govHelium @ 1.5 mL/min forensic-isotopes.org
Inlet Temperature250 °C nih.gov220 °C forensic-isotopes.org
Split Ratio15:1 nih.govSplitless forensic-isotopes.org
Oven Program70°C (2 min), then 3°C/min to 85°C nih.gov40°C (2 min), then 10°C/min to 230°C (hold 2 min) forensic-isotopes.org
DetectorFID @ 250 °C nih.govFID forensic-isotopes.org

GC-MS/MS and GC-HRMS for Trace Analysis and Isomer Differentiation

For highly sensitive and specific analysis, mass spectrometry detectors are coupled with GC.

GC-MS/MS (Tandem Mass Spectrometry) : This technique provides exceptional selectivity and sensitivity by using two stages of mass analysis. It is ideal for quantifying trace levels of alpha-pinene-d3 in complex matrices. A specific parent ion (precursor ion) of alpha-pinene-d3 is selected in the first mass analyzer, fragmented, and then a specific daughter ion (product ion) is monitored by the second mass analyzer. This parent-daughter transition is highly specific to the target compound, minimizing matrix interferences. For alpha-pinene (C₁₀H₁₆, MW 136.2), common ions are m/z 136, 121, and 93. For alpha-pinene-d3 (C₁₀H₁₃D₃, MW 139.2), where one methyl group is deuterated, the molecular ion would shift to m/z 139. The key fragment ion at m/z 93 (resulting from the loss of the C9-bridge with its gem-dimethyl group) would likely remain, while the fragment from the loss of a methyl group (m/z 121) would show a mixed population of loss of CH₃ (to m/z 124) and loss of CD₃ (to m/z 121). A likely MS/MS transition for quantification would be 139 -> 93.

GC-HRMS (High-Resolution Mass Spectrometry) : GC-HRMS provides highly accurate mass measurements (typically to four or five decimal places), which allows for the determination of an analyte's elemental formula. This is particularly useful for confirming the identity of alpha-pinene-d3 and differentiating it from isobaric interferences. For example, HRMS could easily distinguish between C₁₀H₁₃D₃⁺ (exact mass 139.144) and a potential interference like C₁₁H₁₉⁺ (exact mass 151.148), which might be nominally registered at the same m/z by a low-resolution instrument. This capability is crucial for confirming the successful incorporation of exactly three deuterium atoms and for trace analysis in complex environmental or biological samples. nih.gov

Table 2: Predicted Mass Fragments for α-Pinene and α-Pinene-d3

CompoundFormulaMolecular Ion (M⁺)Key Fragment Ions (m/z)
alpha-PineneC₁₀H₁₆136121 ([M-CH₃]⁺), 93
alpha-Pinene-d3C₁₀H₁₃D₃139124 ([M-CH₃]⁺), 121 ([M-CD₃]⁺), 93

Vibrational Spectroscopy (FTIR, Raman) for Isotopic Effects on Molecular Vibrations

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to changes in molecular structure and bonding, including isotopic substitution. The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of vibrational frequencies to lower wavenumbers.

The frequency (ν) of a vibrational mode is related to the force constant of the bond (k) and the reduced mass (μ) of the atoms involved, approximately as ν ∝ √(k/μ). When hydrogen (mass ≈ 1) is replaced by deuterium (mass ≈ 2), the reduced mass for a C-D bond is significantly larger than for a C-H bond. This causes the C-D stretching vibrations to appear at much lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹). researchgate.net This isotopic shift is a clear and unambiguous spectroscopic marker.

FTIR Spectroscopy : In the FTIR spectrum of alpha-pinene-d3, the most significant change compared to the unlabeled compound would be the disappearance of some intensity in the C-H stretching region (≈2860 cm⁻¹) and the appearance of new bands in the "silent" C-D stretching region (≈2100-2250 cm⁻¹). siremlab.com Studies on deuterated isotopologues of alpha-pinene have confirmed that deuteration of a methyl group leads to distinct changes in the vibrational spectrum, allowing for reliable assignment of specific vibrational modes. siremlab.com

Raman Spectroscopy : Raman spectroscopy also detects these vibrations. The strong, symmetric C-H stretching modes prominent in the Raman spectrum of alpha-pinene would be replaced by C-D stretching modes at lower frequency in alpha-pinene-d3. This provides complementary information to FTIR, as some vibrational modes may be more active in Raman than in IR, and vice versa. The clear spectral window for C-D vibrations makes this region particularly useful for confirming deuteration and studying its effect on the molecular framework.

Table 3: Isotopic Effect on Key Vibrational Frequencies

Vibrational ModeTypical Frequency (α-Pinene)Predicted Frequency (α-Pinene-d3)Spectroscopic Technique
C-H Stretch (methyl)~2860 - 2980 cm⁻¹- (replaced by C-D stretch)FTIR, Raman
C-D Stretch (trideuteriomethyl)N/A~2100 - 2250 cm⁻¹FTIR, Raman

Chirooptical Methods for Enantiomeric Characterization of Deuterated Analogs

Alpha-pinene is a chiral molecule, existing as two enantiomers: (+)-α-pinene and (-)-α-pinene. Chiroptical methods probe the differential interaction of these enantiomers with polarized light and are essential for determining enantiomeric purity and absolute configuration.

Commonly available deuterated standards, such as (1S)-(-)-alpha-Pinene-d3, require chiroptical analysis to confirm their enantiomeric integrity. The introduction of deuterium atoms can subtly alter the electronic and vibrational properties of the molecule, which in turn affects its chiroptical signature.

Chiral Gas Chromatography : This is the most direct method for separating and quantifying enantiomers. nih.gov Using a GC column with a chiral stationary phase (e.g., derivatized cyclodextrin), the two enantiomers of alpha-pinene-d3 can be chromatographically resolved into two distinct peaks. The ratio of the peak areas gives the enantiomeric excess (% ee).

Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. It provides a detailed fingerprint of a chiral molecule's three-dimensional structure. The VCD spectrum of alpha-pinene is well-characterized. For alpha-pinene-d3, the VCD spectrum would show characteristic changes, especially in the regions corresponding to the C-D vibrations. Comparing the experimental VCD spectrum of a synthesized batch to that predicted by Density Functional Theory (DFT) calculations for a specific enantiomer (e.g., 1S) allows for unambiguous confirmation of its absolute configuration.

Raman Optical Activity (ROA) : ROA is the Raman scattering analog of VCD and provides complementary stereochemical information. nih.gov High-accuracy determination of enantiomeric excess for alpha-pinene has been demonstrated using ROA. nih.gov The technique would be equally applicable to alpha-pinene-d3, leveraging the rich vibrational information, including the unique C-D modes, to characterize its enantiomeric state.

These methods are crucial for validating that a deuterated standard not only has the correct isotopic enrichment but also the specified enantiomeric form, which is critical for its use in stereospecific chemical, biochemical, or atmospheric studies.

Mechanistic Investigations of Chemical Transformations Utilizing Alpha Pinene D3

Atmospheric Oxidation Chemistry of Deuterated Alpha-Pinene (B124742)

The atmospheric oxidation of α-pinene is a significant contributor to the formation of secondary organic aerosols (SOA), which have profound impacts on climate and air quality. copernicus.orgresearchgate.net The use of α-pinene-d3 provides invaluable insights into the intricate pathways of these oxidation processes.

Reactions with Hydroxyl Radicals (•OH) and Kinetic Isotope Effects

The reaction of α-pinene with hydroxyl (•OH) radicals is a primary degradation pathway in the troposphere. rsc.orgresearchgate.net This reaction can proceed via two main channels: •OH addition to the double bond and H-atom abstraction from various carbon centers. rsc.orgresearchgate.net Theoretical studies indicate that •OH addition accounts for approximately 90% of the initial reaction, leading to the formation of two primary hydroxyalkyl radical intermediates. rsc.orgresearchgate.net The remaining 10-12% proceeds through H-atom abstraction. rsc.orgresearchgate.net

The use of deuterated α-pinene, such as α-pinene-d3, is instrumental in studying the kinetic isotope effect (KIE), where the rate of a reaction is altered by isotopic substitution. copernicus.org The C-D bond is stronger than the C-H bond, leading to a slower abstraction rate for deuterium (B1214612). By observing the reaction products and their isotopic composition, researchers can determine the extent to which H-atom abstraction occurs at the deuterated site. researchgate.net While some studies have noted that deuteration can lead to a decreased rate of reaction, surprisingly, in some α-pinene oxidation studies, deuteration did not significantly decrease the molar yields of highly oxygenated molecules (HOMs), suggesting that the relevant H/D abstraction steps were sufficiently fast that competing pathways were not significantly enhanced despite the slower abstraction rate of deuterium. copernicus.orgcopernicus.org

Studies utilizing isotopically labeled precursors like d3-α-pinene have been crucial in constraining the yields and autoxidation rates of specific peroxy radical isomers formed during OH-initiated oxidation. researchgate.netresearchgate.net

Ozonolysis Pathways and Secondary Organic Aerosol (SOA) Formation Tracing

Ozonolysis is another major atmospheric oxidation pathway for α-pinene, leading to the formation of highly oxygenated organic molecules (HOMs) and contributing significantly to SOA. helsinki.ficopernicus.org The reaction begins with ozone attacking the double bond, forming an unstable primary ozonide that quickly decomposes into a Criegee intermediate and a carbonyl compound. nih.gov These intermediates undergo a series of complex reactions, including autoxidation, which involves intramolecular H-atom shifts and O2 additions, to form HOMs. copernicus.orgcopernicus.org

Selective deuteration, including the use of α-pinene-d3, has emerged as a powerful technique for unraveling these complex autoxidation mechanisms. helsinki.ficopernicus.org By tracking the loss of deuterium atoms in the final products, scientists can infer which C-H (or C-D) bonds were broken during the H-shift steps. researchgate.netcopernicus.org If a C-D bond is broken and the deuterium becomes attached to a peroxy group (-OOD), it can be exchanged with a hydrogen atom from water vapor, leading to a detectable loss of the deuterium label. copernicus.org

Recent studies using α-pinene-d3 and other selectively deuterated isotopologues have provided critical data for validating and refining proposed ozonolysis mechanisms. copernicus.orgnih.gov For instance, experiments have shown that certain deuterated positions are actively involved in the autoxidation process, as evidenced by the loss of deuterium in the detected HOM products. copernicus.orgcopernicus.org This method is particularly valuable because the high mass-resolving power of modern mass spectrometers can distinguish between molecules containing a deuterium atom and those with two hydrogen atoms. copernicus.orgcopernicus.org

Table 1: Selectively Deuterated α-Pinene Precursors and Their Use in Ozonolysis Studies This table is interactive. Users can sort and filter the data.

Precursor Name Chemical Formula Deuterated Position Key Findings from Ozonolysis Studies
α-pinene-d0 C10H16 None Serves as the baseline for comparison in deuteration studies.
α-pinene-3-d1 (3D1) C10H15D C-3 Deuterium loss indicates the involvement of the C-3 position in H-shift reactions during autoxidation. helsinki.finih.gov
α-pinene-7,7-d2 (7D2) C10H14D2 C-7 Deuterium loss points to H-abstraction from the C-7 position. helsinki.fi
α-pinene-10,10,10-d3 (10D3) C10H13D3 C-10 Used to trace the fate of the methyl group at C-2 in ozonolysis and other oxidation reactions. helsinki.fiacs.org

Nitrate (B79036) Radical (NO₃•) Initiated Degradation Mechanisms

During the nighttime, in the absence of sunlight, the nitrate radical (NO₃•) becomes a significant oxidant for α-pinene in the troposphere, especially in regions with both biogenic and anthropogenic emissions. copernicus.orgcopernicus.org The reaction is initiated by the addition of the NO₃• radical to the double bond of α-pinene, primarily forming a tertiary nitrooxy-alkyl radical. copernicus.orgacs.org This radical rapidly reacts with molecular oxygen to form a nitrooxy-peroxy radical (nRO₂). copernicus.orgcopernicus.org

The subsequent fate of this nRO₂ radical dictates the final product distribution and the efficiency of SOA formation. copernicus.orgresearchgate.net It can react with other radicals such as HO₂, NO, or other RO₂ radicals. copernicus.org Computational and experimental studies suggest that the reaction of the nRO₂ with other peroxy radicals (nRO₂ + RO₂) is a major pathway for SOA formation, with a high mass yield. copernicus.orgresearchgate.net The reaction with HO₂ leads to the formation of pinene nitrooxy hydroperoxide (PNP). copernicus.org

The use of deuterated α-pinene, while less documented in the context of NO₃• reactions compared to ozonolysis and •OH oxidation, can provide similar mechanistic insights. By tracing the isotopic label, researchers could clarify the branching ratios of different reaction pathways and identify the specific hydrogen atoms involved in any subsequent isomerization or abstraction reactions. The formation of various organic nitrates from the reaction of NO₃ with α-pinene has been identified, and isotopic labeling could help elucidate their complex formation mechanisms. nih.gov

Photooxidation Processes and Product Identification

Photooxidation of α-pinene involves its reaction with photochemically generated oxidants, primarily the •OH radical, but also includes direct photolysis under certain conditions. copernicus.org These processes lead to a wide array of oxidation products, with pinonaldehyde, acetone (B3395972), and formaldehyde (B43269) being some of the major identified compounds. rsc.orgcopernicus.org The yields of these products can vary significantly depending on the reaction conditions, such as the concentration of nitrogen oxides (NOx). rsc.orgcopernicus.org

Isotopically labeled precursors like α-pinene-d3 are invaluable for identifying and quantifying the products of photooxidation. researchgate.netresearchgate.net For example, the detection of deuterated acetone would confirm its origin from the fragmentation of the α-pinene backbone following the opening of the cyclobutyl ring. researchgate.net This technique allows for the precise tracing of carbon atoms from the precursor to the final products, which is essential for building accurate chemical mechanisms. researchgate.netresearchgate.net

Gas-Phase and Heterogeneous Reaction Mechanisms

While gas-phase reactions dominate the initial atmospheric degradation of α-pinene, heterogeneous and multiphase reactions on the surface of aerosols and mineral dust are also crucial for understanding the full lifecycle of this compound and its contribution to SOA. nih.govnih.gov

Studies have shown that α-pinene can adsorb onto mineral surfaces like kaolinite (B1170537) and hematite (B75146) and undergo oxidation. nih.gov For instance, on kaolinite, α-pinene has been observed to oxidize to form pinonaldehyde. nih.gov Furthermore, α-pinene can react with adsorbed species like nitrate on these surfaces, leading to the formation of organonitrates and other oxidation products, revealing novel heterogeneous pathways for SOA formation. nih.govnih.gov

The application of α-pinene-d3 in these studies would be highly beneficial. By analyzing the isotopic composition of the products formed on the mineral surfaces, it would be possible to distinguish between gas-phase products that subsequently adsorb and products that are formed directly from heterogeneous reactions. This would help to clarify the specific chemical transformations occurring at the gas-particle interface.

Acid-Catalyzed Rearrangements and Isomerization Pathways

In the presence of acids, α-pinene undergoes a variety of skeletal rearrangements, a classic example of carbocation chemistry. researchgate.netrsc.org The reaction is typically initiated by the protonation of the double bond, forming a tertiary carbocation. researchgate.net This carbocation is unstable and can undergo several transformations, including Wagner-Meerwein rearrangements, which involve the migration of a C-C bond to form a more stable carbocation. researchgate.netlibretexts.org

This can lead to the expansion of the four-membered ring to form bornane and fenchane (B1212791) derivatives or ring-opening to produce p-menthane (B155814) derivatives. rsc.org The product distribution is highly dependent on the reaction conditions, including the nature of the acid catalyst and the solvent. researchgate.netrsc.org For example, the acid-catalyzed hydration of α-pinene can yield α-terpineol, while reaction in acetic acid can produce a mixture of olefinic isomers and acetate (B1210297) esters. researchgate.netrsc.org The isomerization of α-pinene to camphene (B42988) is another well-known acid-catalyzed process. libretexts.org

The use of α-pinene-d3 in these studies would allow for the precise tracking of the deuterated methyl group throughout these complex rearrangements. This would provide definitive evidence for proposed mechanistic pathways and help to resolve ambiguities in the movement of atoms and bonds during the isomerization process.

Free Radical Reactions and Polymerization Mechanisms

The use of isotopically labeled compounds is a powerful tool for elucidating complex reaction mechanisms. Alpha-pinene-d3, a deuterated isotopologue of alpha-pinene, has been instrumental in mechanistic investigations, particularly in the fields of atmospheric free-radical chemistry and the subsequent formation of polymeric aerosols. The substitution of a hydrogen atom with a heavier deuterium isotope allows researchers to trace the fate of specific atoms and quantify kinetic isotope effects (KIE), providing deep insights into reaction pathways that are otherwise difficult to observe.

Mechanistic Insights from Free Radical Autoxidation

The atmospheric oxidation of alpha-pinene is a complex process initiated by radicals like hydroxyl (OH) or ozone (O₃), leading to the formation of peroxy radicals (RO₂). copernicus.org These radicals can undergo a series of intramolecular hydrogen-shift (H-shift) isomerizations and oxygen additions, a process known as autoxidation, which results in highly oxygenated organic molecules (HOMs). helsinki.ficopernicus.org HOMs are key precursors to the formation of secondary organic aerosols (SOA), which have significant impacts on climate and air quality. acs.org

Selective deuteration of the alpha-pinene molecule offers a method to unravel these intricate autoxidation mechanisms. helsinki.ficopernicus.org By placing a deuterium atom at a specific carbon, scientists can determine if that position is involved in the H-shift reactions. helsinki.fi If a carbon-deuterium (C-D) bond is broken during an H-abstraction, the deuterium atom can become labile and exchange with a hydrogen atom from ambient water vapor, leading to a detectable loss of the deuterium label in the final product. helsinki.ficopernicus.org

Research utilizing alpha-pinene deuterated at various positions—such as on the C-3, C-7, and C-10 carbons—has provided detailed evidence of specific reaction pathways. copernicus.orgresearchgate.net For instance, in studies of alpha-pinene ozonolysis, the reaction begins with ozone attacking the double bond to form a primary ozonide, which then rapidly rearranges to form peroxy radicals. copernicus.orgacs.org The subsequent autoxidation involves H-shifts that are critical for the rapid formation of HOMs. copernicus.org

One study tested three deuterated versions of α-pinene:

α-pinene-3-d1 (³D₁) : Deuterium on the C-3 position.

α-pinene-7,7-d2 (⁷D₂) : Two deuterium atoms on the C-7 position.

α-pinene-10,10,10-d3 (¹⁰D₃) : Three deuterium atoms on the C-10 position. copernicus.org

By analyzing the oxidation products with high-resolution mass spectrometry, researchers could deduce that deuterated positions were actively involved in the autoxidation process when a loss of deuterium was observed. helsinki.ficopernicus.org For example, comparing the products from the ozonolysis of these deuterated precursors helped to validate proposed mechanisms for the formation of specific HOMs, such as the C₁₀H₁₅O₈ peroxy radical. copernicus.org The observation that C-3 H-shifts are integral to forming certain highly oxygenated products was supported by experiments using α-pinene-3-d1. copernicus.org

The table below summarizes key findings from research using selectively deuterated alpha-pinene to investigate free radical autoxidation mechanisms.

Deuterated PrecursorSite of DeuterationKey Research FindingCitation
α-pinene-3-d1 (³D₁) Carbon 3Confirmed the involvement of C-3 H-shifts in the formation pathway of C₁₀H₁₄O₇ and the parent O₈-RO₂ radical during ozonolysis. copernicus.org
α-pinene-7,7-d2 (⁷D₂) Carbon 7 (gem-dimethyl group)Loss of deuterium indicated the participation of this position in the autoxidation process, helping to trace reaction pathways. helsinki.ficopernicus.org
α-pinene-10,10,10-d3 (¹⁰D₃) Carbon 10 (on the double bond)Used to track the fate of the vinyl group post-ozonolysis and determine its role in subsequent H-shift isomerizations. helsinki.ficopernicus.org
D3-α-pinene Not specifiedUsed in combination with direct measurements to constrain the yield and auto-oxidation rate of key peroxy radical isomers. researchgate.net

Role in Polymerization Mechanisms

The free radical reactions of alpha-pinene are directly linked to polymerization, specifically in the context of atmospheric chemistry where it leads to the formation of SOA. SOA particles are essentially atmospheric polymers formed from the accretion of lower-volatility organic molecules. nih.govacs.org The highly oxygenated products from alpha-pinene autoxidation can have very low volatility, causing them to condense and form new particles or contribute to the growth of existing ones.

The polymerization process can involve the self- and cross-reactions of peroxy radicals (RO₂) to form larger accretion products (dimers and higher-order oligomers). nih.govacs.org For example, two C₁₀ peroxy radicals can react to form a C₂₀ dimer. nih.gov Studies on alpha-pinene oxidation have identified numerous C₁₉ and C₂₀ accretion products, which are understood to be significant contributors to SOA formation. nih.govacs.org

The use of alpha-pinene-d3 provides mechanistic insights into this atmospheric polymerization. By tracing the deuterated label into the high-molecular-weight accretion products, researchers can confirm that these polymers are indeed formed from alpha-pinene oxidation products and can study the branching ratios of the reactions that lead to them. Understanding the initial autoxidation steps, as elucidated by deuteration, is crucial for predicting the properties and yield of the resulting polymeric aerosol. While the term "polymerization" in industrial chemistry often refers to processes like Ring-Opening Metathesis Polymerization (ROMP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the application of alpha-pinene-d3 in those specific contexts is not prominently documented in the reviewed literature. researchgate.net Its primary utility has been demonstrated in the study of atmospheric polymerization, where radical-initiated accretion reactions lead to the growth of SOA.

Biotic and Abiotic Transformation Pathways and Environmental Fate of Deuterated Alpha Pinene

Microbial Biotransformation of Alpha-Pinene-d3 in Environmental Systems

The introduction of α-pinene-d3 into environmental systems initiates a series of biotransformation processes driven by microbial communities. The deuterium (B1214612) label serves as a stable isotope tracer, allowing for detailed tracking of the compound's degradation and the identification of metabolic intermediates in complex matrices like soil and water.

Bacterial Degradation Pathways and Metabolite Tracing

Various bacterial strains are capable of utilizing α-pinene as a carbon source, initiating its degradation through several oxidative pathways. mdpi.com When α-pinene-d3 is introduced, the deuterium label allows for precise tracing of the metabolic fate of the pinene skeleton.

Common bacterial degradation of α-pinene often begins with the oxidation of the molecule to form α-pinene oxide, a reaction catalyzed by monooxygenase enzymes. mdpi.com This intermediate can then undergo ring cleavage by α-pinene oxide lyase to yield isonovalal, which is further isomerized. mdpi.com Another pathway involves the formation of monocyclic derivatives like limonene (B3431351), which can be further metabolized. mdpi.com Strains like Pseudomonas putida have been shown to metabolize α-pinene into novel intermediates such as 3-isopropylbut-3-enoic acid and (Z)-2-methyl-5-isopropylhexa-2,5-dienoic acid. nih.gov

The use of α-pinene-d3 enables researchers to follow these transformations using mass spectrometry-based techniques. The deuterium atoms increase the mass of the parent compound and its subsequent metabolites by three mass units, making them distinguishable from the background of naturally occurring, non-deuterated compounds. This facilitates the identification of novel metabolites and the quantitative assessment of different degradation pathways. A consortium of bacteria recovered from monoterpene-contaminated soil has demonstrated the ability to degrade high levels of alpha-pinene (B124742). nih.gov

A study using Paenibacillus popilliae and Streptomyces rochei identified numerous biotransformation products of α-pinene, which can be categorized into newly described and previously reported compounds. biotechrep.ir Tracing studies with α-pinene-d3 would confirm the origin of these metabolites directly from the initial substrate.

Table 1: Reported Bacterial Biotransformation Products of Alpha-Pinene

Newly Described Metabolites biotechrep.ir Previously Reported Metabolites biotechrep.ir
Verbenene trans-Verbenol
Isocarveol p-Cymen-8-ol
E-2,3-Epoxycarane α-Terpineol
γ-Terpinene Myrtenol
Dehydrolinalool Verbenone (B1202108)
α-Campholene aldehyde trans-Sobrerol (B1195627)
Menthol D-Limonene
Carvacrol Pinocarvone
Limonene dioxide
Piperitenone
Ocimenol

This table is generated based on the biotransformation of non-deuterated α-pinene. Deuterium labeling would be expected to produce the corresponding deuterated versions of these metabolites.

Fungal Metabolism and Enzyme-Specific Deuterium Labeling

Fungi also play a significant role in the biotransformation of α-pinene in the environment. researchgate.net Filamentous fungi, in particular, are known to perform specific hydroxylations and oxidations on the α-pinene structure. nih.gov The use of α-pinene-d3 allows for enzyme-specific deuterium labeling studies, which can reveal the stereoselectivity and mechanisms of fungal enzymes.

Fungal strains such as Aspergillus niger can transform α-pinene into products like verbenone, verbenol, and α-terpineol. nih.gov Absidia corulea has been shown to convert both (+)-α-pinene and (−)-α-pinene into α-terpineol and isoterpineol, suggesting a lack of stereoselectivity in its enzymatic system for this substrate. nih.gov The fungus Candida albicans is inhibited by alpha-pinene, which disrupts its cell wall and membrane synthesis. nih.gov Studies using isotope-labeled precursors have been employed to understand this antifungal mechanism. nih.gov

When α-pinene-d3 is metabolized, the position and retention of the deuterium atoms in the resulting products can provide information about the specific enzymes involved. For instance, if a deuterium atom is removed during a hydroxylation reaction, it indicates that the corresponding C-H bond was targeted by a hydroxylase enzyme. This method is crucial for understanding the function of specific enzymes within the complex metabolic network of the fungus.

Biodegradation Kinetics and Isotopic Fractionation in Soil and Aquatic Environments

The study of biodegradation kinetics of α-pinene-d3 provides valuable data on its persistence and fate in different environmental compartments. Deuterated surrogates like α-pinene-d3 are effective for correcting losses during in situ emission measurements, which is crucial for accurately assessing biodegradation rates. researchgate.net

During microbial degradation, isotopic fractionation can occur. This phenomenon is the result of kinetic isotope effects (KIEs), where enzymes react slightly faster with lighter isotopes (like hydrogen) than with heavier ones (like deuterium). Consequently, the remaining pool of undegraded α-pinene-d3 can become enriched in the deuterated isotopologue over time. Measuring the change in the isotopic ratio (D/H) can provide insights into the extent of biodegradation.

In biofiltration systems designed to treat volatile organic compounds (VOCs), the degradation of hydrophobic compounds like α-pinene is complex. nih.gov A proposed mechanism involves the biological transformation of α-pinene into a more soluble, less volatile compound, such as cis-2,8-p-menthadien-1-ol, which can then penetrate deeper into the biofilm for further degradation. nih.gov Using α-pinene-d3 in such systems would allow for precise tracking of this intermediate and validation of the proposed kinetic model. Studies on the degradation of related deuterated compounds have highlighted the importance of kinetic isotope effects in understanding transformation mechanisms. researchgate.net

Enzymatic Biotransformation Studies (In Vitro)

In vitro studies using isolated enzymes provide a controlled environment to investigate the specific biochemical reactions involved in α-pinene-d3 transformation. These studies are fundamental to understanding the catalytic mechanisms at a molecular level.

Cytochrome P450-Mediated Oxidation Mechanisms

Cytochrome P450 monooxygenases (CYPs) are a key family of enzymes involved in the oxidation of a wide range of substrates, including terpenes. mdpi.comnih.gov The oxidation of α-pinene by P450 enzymes is of significant interest for producing valuable oxygenated derivatives. nih.gov

Engineering P450 enzymes, such as P450cam from Pseudomonas putida, has been a focus of research to enhance activity and selectivity for α-pinene oxidation. nih.gov Wild-type P450cam oxidizes its natural substrate, camphor, with high selectivity, but shows low activity towards α-pinene. nih.gov However, through active-site mutations, variants have been created with significantly enhanced binding and oxidation rates for α-pinene. nih.gov The primary product is typically (+)-cis-verbenol, with minor products including (+)-verbenone and (+)-myrtenol. nih.gov

The use of α-pinene-d3 in these in vitro assays is a classic method for probing the reaction mechanism. By measuring the kinetic isotope effect (KIE)—the ratio of reaction rates for the non-deuterated versus the deuterated substrate—researchers can determine if the breaking of a specific C-H (or C-D) bond is the rate-limiting step of the reaction. A significant KIE value suggests that the deuterated position is directly involved in the catalytic mechanism, providing strong evidence for a specific oxidative pathway. researchgate.net

Table 2: Products from Cytochrome P450cam-Mediated Oxidation of (+)-α-Pinene nih.gov

Product Name Classification Role
(+)-cis-Verbenol Oxygenated Monoterpene Major Product
(+)-Verbenone Oxygenated Monoterpene Minor Product
(+)-Myrtenol Oxygenated Monoterpene Minor Product
(+)-α-Pinene Epoxides Oxygenated Monoterpene Minor Product

This table shows products from the oxidation of non-deuterated (+)-α-pinene. Studies with α-pinene-d3 would investigate the kinetic isotope effects on the formation rates of these products.

Terpene Synthase and Cyclase Activity with Deuterated Substrates

Terpene synthases (TPSs) and cyclases are remarkable enzymes that catalyze some of the most complex reactions in biology, converting simple acyclic precursors like geranyl diphosphate (B83284) (GPP) into a vast array of cyclic and acyclic terpenes. nih.govnih.gov The use of deuterated substrates has been instrumental in unraveling the intricate, multi-step cyclization cascades these enzymes perform. rsc.orgacs.org

While α-pinene itself is a product, studies on terpene synthases often use deuterated precursors, such as deuterated GPP, to understand the formation of α-pinene and other monoterpenes. mpg.de When a terpene synthase is incubated with a deuterated substrate, the position of the deuterium label in the final products reveals the specific intramolecular rearrangements, hydride shifts, and cyclization steps that occurred. rsc.orgacs.org

For example, research on multiproduct terpene synthases from maize demonstrated that using geometrically distinct deuterated substrates could shift the product distribution, favoring the formation of cyclic products. rsc.org This highlights how substrate conformation, influenced by isotopic labeling, can modulate the enzymatic reaction cascade. rsc.orgmpg.de These studies provide deep mechanistic insights into how a single enzyme can generate a diverse portfolio of terpene structures from one substrate. mpg.deacs.org

Plant Biosynthesis and Metabolic Tracing with Alpha-Pinene-d3

The use of isotopically labeled compounds, such as alpha-pinene-d3, is a cornerstone of metabolic research. By introducing a "heavy" version of a natural molecule, scientists can track its conversion into other products within a biological system, providing unparalleled insight into complex biosynthetic networks. mdpi.com This approach is particularly valuable in plant science for understanding the synthesis of terpenes, a vast and diverse class of natural products. diva-portal.org

Elucidation of Terpene Biosynthetic Routes using Tracer Studies

Tracer studies are instrumental in deciphering the intricate pathways of terpene biosynthesis in plants. Terpenoids are synthesized from five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are themselves produced via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. csic.es Monoterpenes, like alpha-pinene, are generally synthesized in the plastids from geranyl diphosphate (GPP), which is formed by the condensation of one molecule of IPP and one of DMAPP, typically via the MEP pathway. pnas.orgacs.org

Isotopic labeling allows researchers to confirm these pathways and quantify the flow of metabolites. For instance, feeding plants with ¹³CO₂ or deuterated precursors allows for the tracking of the label into final terpene products. diva-portal.orgnih.gov Analysis by mass spectrometry (MS) can then reveal the pattern of isotope incorporation. Studies in Pelargonium graveolens using ¹³CO₂ labeling demonstrated detectable levels of the isotope in monoterpenes like limonene and geraniol (B1671447) within hours, confirming their de novo synthesis and the activity of the MEP pathway. nih.gov

The synthesis of specific deuterated isotopologues of alpha-pinene, including alpha-pinene-d3 (specifically, α-pinene-10,10,10-d3), provides researchers with precise tools for these investigations. mdpi.comcopernicus.orgmdpi.com By introducing alpha-pinene-d3 or its labeled precursors into a plant system, scientists can follow the deuterium label to trace its conversion into other compounds, such as verbenone or pinene oxide, thereby confirming specific enzymatic steps and pathway branch points in vivo. nih.gov This method is critical for verifying reaction mechanisms that have been proposed based on in vitro enzyme assays.

Transport and Distribution within Plant Tissues

Once synthesized, terpenes are transported and stored in various specialized plant tissues, such as glandular trichomes, resin ducts, or are emitted directly into the atmosphere. acs.org Isotope tracer studies are crucial for understanding the dynamics between synthesis, storage, and emission.

Research has shown that terpene emissions can originate from both long-term storage pools and from newly synthesized material (de novo emission). nih.gov The distinction between these sources can be made using isotopic labeling. A study on Eucalyptus globulus using ¹³CO₂ showed that while ¹³C was incorporated into emitted monoterpenes like cis-ocimene within hours, it was not detected in the bulk leaf tissue's oil glands over the same period. researchgate.net This indicates that the emitted terpenes were newly synthesized and rapidly transported to the emission sites, independent of the large, stored pools.

Similarly, feeding a plant with alpha-pinene-d3 would enable precise tracking of its movement and accumulation. By analyzing different tissues (e.g., leaves, stems, roots, flowers) over time, researchers could map the distribution of the labeled compound and its metabolites. researchgate.net This would reveal whether alpha-pinene is transported systemically, where it is stored, and the turnover rate of these storage pools. While the methodology is well-established, specific studies detailing the transport and distribution of alpha-pinene-d3 within various plant tissues are not prevalent in the reviewed literature.

Abiotic Degradation Processes in Environmental Matrices

When released into the environment, alpha-pinene-d3, like its non-deuterated counterpart, is subject to various abiotic degradation processes. These transformations, occurring in water, soil, and air, determine the compound's environmental persistence, mobility, and ultimate fate. The use of deuterated analogs in laboratory studies helps to probe these reaction mechanisms.

Hydrolysis, Photolysis, and Redox Reactions in Aqueous and Soil Systems

In aqueous environments, alpha-pinene can undergo several degradation reactions. While direct hydrolysis of alpha-pinene itself is limited due to its nonpolar nature, its oxidation products are more susceptible. For example, studies on the hydrolysis of α-pinene oxide, often conducted in deuterated water (D₂O) for analytical purposes, show it transforms into products like trans-sobrerol and campholenic aldehyde. nih.gov

Photolysis, or degradation by light, is another important pathway. The direct photolysis of alpha-pinene is slow, but it can be accelerated by photosensitizers present in natural waters, such as humic acids. This process is believed to proceed via reaction with singlet oxygen, forming hydroperoxides. researchgate.net The photolysis of alpha-pinene's atmospheric oxidation products, such as cis-pinonic acid, has also been studied and can contribute to their removal from wet particulate matter. nih.gov

Redox reactions, particularly oxidation, are a major fate process for alpha-pinene. In the atmosphere, it reacts rapidly with oxidants like ozone (O₃) and hydroxyl radicals (•OH). mdpi.com Studies using deuterated alpha-pinene (C₁₀H₁₃D₃) have been crucial in elucidating the complex mechanisms of these gas-phase autoxidation reactions, which lead to the formation of highly oxidized molecules (HOMs) and contribute to secondary organic aerosol (SOA) formation. frontiersin.orgresearchgate.net In soil and water, oxidation can be catalyzed by minerals or proceed via radical reactions.

Table 1: Abiotic Degradation Pathways and Products of Alpha-Pinene and its Derivatives
ProcessReactant(s)Key ProductsReference
Hydrolysisα-Pinene Oxidetrans-Sobrerol, Campholenic Aldehyde, trans- and cis-Carveol nih.gov
Hydrolysisα-Pinene-derived Organic Nitrate (B79036)Campholenic Aldehyde, Pinol, Pinocamphone nih.gov
Aqueous Photolysisα-Pinene + Photosensitizer (e.g., Humic Acid)Pinene Hydroperoxides researchgate.net
Aqueous Photolysiscis-Pinonic Acid3-Isopropenyl-6-oxoheptanoic acid nih.gov
Gas-Phase Oxidationα-Pinene + O₃ / •OHcis-Pinonaldehyde, Pinonic acid, Highly Oxidized Molecules (HOMs) frontiersin.org
Chemical Oxidationα-Pinene + Chromyl ChlorideMyrtenal, Verbenone, Pinocamphone, Campholenaldehyde, Pinol

Sorption and Leaching Characteristics of Deuterated Analogs

The mobility of alpha-pinene-d3 in the environment, particularly its potential to leach into groundwater or volatilize into the atmosphere, is governed by its sorption to soil and sediment particles. Sorption is the process by which a chemical binds to a solid surface. For non-polar organic compounds like alpha-pinene, sorption is primarily to the organic carbon fraction of the soil. nih.gov

The partitioning of a chemical between water and soil organic carbon is described by the organic carbon-water (B12546825) partitioning coefficient (Koc). While direct experimental data on the sorption of deuterated alpha-pinene is limited, studies on its non-deuterated form provide valuable insight. The physicochemical properties that govern sorption, such as hydrophobicity (log Kow) and molecular structure, are virtually identical between alpha-pinene and alpha-pinene-d3. Therefore, their sorption behavior is expected to be very similar.

Studies have measured the sorption of alpha-pinene to various carbonaceous materials, including peat and biochar, which serve as models for soil organic matter. These studies show that alpha-pinene has a significant affinity for these materials, which would limit its mobility and leaching in soils with high organic content. Conversely, in soils with low organic matter, alpha-pinene would be more mobile and have a higher potential to leach or volatilize. nih.gov Theoretical models confirm that organic matter is the primary retention domain, and that increasing soil water content tends to reduce both volatilization and leaching losses. nih.gov

Table 2: Experimentally Determined Sorption Coefficients for Alpha-Pinene
Sorbent MaterialDistribution Coefficient (log Kd [L/kg])Reference
Graphite4.55
Bituminous Coal3.80
Lignite Coke3.81
Biochar3.76
Pahokee Peat3.78

Advanced Analytical Applications of Alpha Pinene D3 As an Internal Standard and Tracer

Quantification of Endogenous Alpha-Pinene (B124742) and Related Monoterpenes

The precise measurement of naturally occurring (endogenous) alpha-pinene and other monoterpenes is crucial for environmental and biological research. Alpha-pinene-d3 is an ideal internal standard for these analyses due to its nearly identical physicochemical properties to the target analytes.

In complex environmental matrices, the accurate quantification of volatile compounds like monoterpenes is challenging due to analyte loss during sample collection and preparation, as well as matrix-induced signal suppression or enhancement. clearsynth.com Alpha-pinene-d3 is used to compensate for these issues in various environmental samples.

When measuring monoterpene emissions and concentrations in air, significant losses can occur through reactions with oxidants like ozone or adsorption onto sampling equipment and chamber walls. copernicus.orgcopernicus.org Studies have shown that alpha-pinene-d3 can effectively trace and correct for these losses. For instance, in dynamic chamber studies simulating atmospheric conditions, alpha-pinene-d3 demonstrated consistent adsorptive and reactive behaviors with key monoterpenes such as α-pinene, β-pinene, 3-carene, and limonene (B3431351). copernicus.orgcopernicus.org This allows researchers to calibrate for losses and obtain more accurate emission measurements. copernicus.org

Research has demonstrated that the recovery rates of different monoterpenes can be affected by factors like temperature and the presence of ozone. The use of alpha-pinene-d3 helps to quantify these variable losses. For example, at an ozone (O₃) mixing ratio of 60 ppb, the recoveries of highly reactive monoterpenes like α-phellandrene and terpinolene (B10128) were significantly lower than those of the more stable α-pinene and its deuterated standard. copernicus.org

Table 1: Recovery of Monoterpenes in the Presence of Ozone (O₃)

Compound Recovery at 0 ppb O₃ Recovery at 60 ppb O₃
α-Pinene-d3 Stable Stable
α-Pinene Stable Stable
β-Pinene Stable Stable
Limonene Stable Slight Decline
α-Phellandrene Stable 70 ± 3%
Terpinolene Stable 78 ± 2%

This table is generated based on data indicating the stability or decline of monoterpene recoveries at different ozone levels. copernicus.org

In the analysis of soil and compost, which contain a complex mixture of volatile and semi-volatile organic compounds, deuterated standards are crucial for accurate chemical fingerprinting. chromatographyonline.commdpi.com While methods may vary, the principle of adding a known amount of an internal standard like alpha-pinene-d3 prior to extraction (e.g., dynamic headspace) and analysis by thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) is a common and effective strategy. chromatographyonline.commdpi.com

Quantifying monoterpenes in biological samples presents unique challenges, including complex matrix effects and the need to measure low concentrations accurately. wuxiapptec.comnih.gov Alpha-pinene-d3 is employed as an internal standard to ensure the reliability of these measurements.

In toxicology studies, determining the internal dose of a compound is essential. A validated GC-MS method for the quantification of alpha-pinene oxide (a metabolite of alpha-pinene) in rodent blood and mammary glands highlights the importance of an appropriate internal standard to minimize variability during sample preparation and analysis. nih.gov Although a different internal standard was ultimately chosen for that specific assay, the evaluation process demonstrates the critical role such standards play. A previously developed method for quantifying alpha-pinene itself in biological matrices also relied on this principle. nih.gov

The analysis of biogenic volatile organic compound (BVOC) emissions from plants, such as the monoterpenes released from a Scots pine shoot, also benefits from the use of deuterated standards to correct for analytical losses. researchgate.net Similarly, in the analysis of pesticides and mycotoxins in cannabis, a complex plant matrix, deuterated analogues used as internal standards have been shown to resolve issues of quantitative accuracy that arise from matrix effects. lcms.cz

Source Apportionment and Atmospheric Transport Studies Using Isotopic Tracers

The stable isotopic label in alpha-pinene-d3 makes it a powerful tracer for studying the origins and atmospheric pathways of monoterpenes. copernicus.org By releasing a known quantity of the deuterated compound, scientists can track its movement and transformation in the atmosphere, providing insights into transport phenomena and chemical degradation processes. researchgate.net

Monoterpenes are emitted from both terrestrial vegetation and marine sources, and distinguishing their contributions to atmospheric aerosol formation is a key research area. acs.orgcopernicus.org Isotopic tracers are essential for this purpose. For example, alpha-pinene-d3 can be used in chamber experiments to investigate the formation of secondary organic aerosol (SOA) from the oxidation of monoterpene mixtures. copernicus.orgnih.gov These experiments help to understand how different precursors contribute to aerosol particles and can reveal the formation of cross-product dimers from different monoterpenes. nih.gov

By using deuterated surrogates like alpha-pinene-d3, researchers can quantify the adsorptive and reactive losses of individual monoterpenes in dynamic chambers that simulate atmospheric conditions. copernicus.org This information is critical for accurately modeling the atmospheric lifetime and impact of these compounds. copernicus.orgcopernicus.org

Calibration and Validation of Analytical Methodologies for Monoterpene Analysis

Method validation is a critical requirement for any quantitative analytical procedure, ensuring that the method is reliable, reproducible, and accurate for its intended purpose. clearsynth.comnih.gov Alpha-pinene-d3 plays a central role in the calibration and validation of methods for monoterpene analysis. capes.gov.br

In a typical validation process, parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) are assessed. nih.gov Using an internal standard like alpha-pinene-d3 is crucial for achieving the required levels of accuracy and precision. lcms.cz For example, a GC-MS method for analyzing alpha-pinene oxide in rodent blood was validated over a concentration range of 5–250 ng/mL. nih.gov The use of an internal standard ensured that the calibration curves were linear (r ≥ 0.99) and that intra- and interday precision and accuracy were well within acceptable limits. nih.gov

Table 2: Example of Method Validation Parameters for an Alpha-Pinene Metabolite in Rodent Blood

Validation Parameter Result
Concentration Range 5–250 ng/mL
Linearity (r) ≥ 0.99
Accuracy (%RE) ≤ ±15%
Intra-day Precision (%RSD) ≤ 6.3%
Inter-day Precision (%RSD) ≤ 6.3%
Limit of Detection (LOD) 1.06 ng/mL

This table is generated based on data from a validated method for an alpha-pinene metabolite, demonstrating typical performance metrics achieved with the use of an internal standard. nih.gov

Validation strategies, such as the use of accuracy profiles, confirm that a high proportion of future results will fall within predefined acceptance limits (e.g., ±15%). capes.gov.br This robust validation provides confidence in the data generated for monoterpene analysis in various fields, from indoor air quality monitoring to pharmaceutical analysis. nih.govcapes.gov.br

Trace Analysis of Volatile Organic Compounds (VOCs) and Semi-Volatile Organic Compounds (SVOCs)

Alpha-pinene is a prominent biogenic volatile organic compound (VOC) that contributes significantly to atmospheric chemistry. copernicus.orgnerc.ac.uk The analysis of VOCs and semi-volatile organic compounds (SVOCs) at trace levels is essential for environmental monitoring and understanding air pollution. researchgate.net Alpha-pinene-d3 is a key tool in this context, enabling accurate measurement of its parent compound and other related terpenes that are often present in low concentrations.

The challenges in trace analysis include losses of analytes to the walls of sampling containers and instruments, a process that is particularly significant for SVOCs. researchgate.net Studies using Teflon bag chambers have shown that the wall losses of SVOCs can be substantial and are dependent on temperature. researchgate.net Alpha-pinene-d3 is used in such studies to quantify and correct for these losses, ensuring that the measured concentrations of trace VOCs and SVOCs are accurate. copernicus.orgcopernicus.org Its utility extends to the broad range of monoterpenes and other VOCs that share similar chemical properties, making it a versatile standard for complex analytical challenges in atmospheric science. copernicus.orgmdpi.com

Computational Chemistry and Theoretical Modeling of Deuterated Alpha Pinene Systems

Quantum Chemical Calculations for Prediction of Spectroscopic Properties and Reaction Energetics

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties and reaction energetics of molecules, including isotopically labeled compounds like alpha-pinene-d3. These computational methods allow for the investigation of molecular structures, vibrational frequencies, and electronic transitions, providing insights that complement experimental data.

Spectroscopic Properties:

Theoretical calculations can predict various spectroscopic data, such as infrared (IR), Raman, and vibrational circular dichroism (VCD) spectra. uni-bonn.denih.gov For instance, Density Functional Theory (DFT) methods, like B3LYP, are commonly used to calculate vibrational frequencies. comporgchem.commdpi.com These calculated frequencies can be compared with experimental spectra to identify stereoisomers and understand the impact of isotopic substitution on the vibrational modes of the molecule. comporgchem.com Studies on similar chiral terpenes have shown that DFT calculations can predict vibrational frequency differences between stereoisomers with high accuracy, sometimes with a mean average error of only 1.9 cm⁻¹. comporgchem.com The choice of functional and basis set, such as B3LYP-D3(BJ)/def2-TZVP, has been shown to be crucial for accurately predicting these subtle differences. comporgchem.comcomporgchem.com

Reaction Energetics:

Quantum chemical calculations are also instrumental in determining the energetics of chemical reactions, including activation barriers and reaction enthalpies. rsc.orgresearchgate.net Methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) and DFT are employed to study reaction pathways and transition states. rsc.orgnih.gov For example, calculations on the oxidation of α-pinene have been used to determine the activation barriers for various reaction pathways, helping to elucidate the dominant mechanisms. nih.govresearchgate.net The inclusion of dispersion corrections, such as Grimme's D3, in DFT calculations has been found to improve the accuracy of energy predictions. rsc.orgacs.org

The following table provides an example of how computational methods are used to predict reaction energetics for α-pinene related reactions.

Computational MethodProperty CalculatedApplication
DFT (e.g., ωB97X-D, M06-2X)Activation Barriers, Reaction EnthalpiesStudying atmospheric oxidation pathways of α-pinene. rsc.orgnih.gov
CCSD(T)Single-Point Energy CorrectionsRefining the accuracy of DFT-calculated reaction barriers. rsc.orgnih.gov
B3LYP/LANTransition State Structures, Thermodynamic PropertiesInvestigating the mechanism of α-pinene hydroxylation by cytochrome P450. researchgate.netnih.gov

These computational approaches provide a detailed understanding of the molecular properties and reactivity of deuterated α-pinene systems, guiding experimental studies and helping to interpret complex chemical processes.

Density Functional Theory (DFT) Studies of Isotopic Effects and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, making it particularly suitable for studying isotopic effects and transition states in chemical reactions involving alpha-pinene-d3.

Isotopic Effects:

Isotopic substitution, such as replacing hydrogen with deuterium (B1214612) in alpha-pinene (B124742), can lead to measurable changes in reaction rates and product distributions, known as kinetic isotope effects (KIEs). DFT calculations can predict these effects by modeling the vibrational frequencies of the reactants and transition states. The change in zero-point vibrational energy (ZPVE) upon isotopic substitution is a key factor influencing the KIE. Studies on the ozonolysis of α-pinene have utilized selectively deuterated analogues to probe reaction mechanisms, with DFT calculations providing the necessary theoretical framework to interpret the experimental results. researchgate.netacs.org For instance, in the reaction of α-pinene with hydroxyl radicals, the use of D3-α-pinene in experiments, combined with quantum chemical calculations, helped to constrain the yields and auto-oxidation rates of the resulting peroxy radicals. researchgate.netucdavis.edursc.org

Transition States:

Identifying and characterizing transition state (TS) structures is crucial for understanding reaction mechanisms and calculating activation energies. DFT methods are extensively used to locate and optimize TS geometries. comporgchem.com For example, in the atmospheric oxidation of α-pinene, DFT calculations have been employed to map out the potential energy surface and identify the transition states for various reaction pathways, such as H-abstraction and addition reactions. nih.govresearchgate.net Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a TS to confirm that it connects the correct reactants and products. rsc.org The choice of functional and basis set is critical for obtaining accurate TS structures and energies, with hybrid functionals like B3LYP and M06-2X, often paired with dispersion corrections, being popular choices. comporgchem.comrsc.org

Below is a table summarizing the application of various DFT functionals in studying α-pinene systems.

DFT FunctionalBasis SetApplicationReference
ωB97X-D6-31+G*Geometry optimization and frequency calculations for decomposition pathways. rsc.org
M06-2X-D3aug-cc-pVTZQuantum chemical calculations for reactions of RO₂• radicals in α-pinene H-abstraction. nih.gov
B3LYP-D3(BJ)def2-TZVPPrediction of vibrational frequency differences in α-pinene stereoisomer complexes. comporgchem.com
B3LYP/LANNot specifiedStudy of hydrogen abstraction and hydroxylation reactions of α-pinene by cytochrome P450. researchgate.netnih.gov
PBE-D36-311G(d,p)Determination of Gibbs free energy for the isomerization of α-pinene epoxides. researchgate.netacs.org

These DFT studies provide invaluable insights into the subtle effects of isotopic substitution and the nature of transition states, which are essential for a complete understanding of the reactivity of alpha-pinene-d3.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Conformations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. biorxiv.org This technique is particularly valuable for investigating the intermolecular interactions and conformational dynamics of molecules like alpha-pinene-d3 in various environments.

Intermolecular Interactions:

MD simulations can provide detailed insights into the non-covalent interactions between alpha-pinene-d3 and other molecules, such as solvents or biological macromolecules. mdpi.com These interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, govern the behavior of the molecule in solution and its binding to receptor sites. mdpi.comnih.gov For example, MD simulations have been used to predict the affinity of α-pinene for the surface of a deliquesced nitrate (B79036) thin film, which is relevant for understanding its atmospheric oxidation. rsc.org By simulating the system at an atomistic level, MD can reveal the preferred binding orientations and calculate interaction energies, which are crucial for understanding processes like protein-ligand binding. nih.govscilit.com

Conformations:

Alpha-pinene, being a bicyclic monoterpene, can adopt different conformations. MD simulations allow for the exploration of the conformational landscape of alpha-pinene-d3 by simulating its dynamic behavior. researchgate.net The simulations can reveal the relative populations of different conformers and the energy barriers for interconversion between them. This information is essential for understanding the molecule's reactivity and its interaction with its environment. mdpi.com Techniques like Principal Component Analysis (PCA) can be applied to the MD trajectories to identify the dominant collective motions and conformational changes of the molecule. biorxiv.org

The table below outlines the key aspects of MD simulations applied to systems involving α-pinene.

Simulation AspectInformation GainedRelevance
Force Field Describes the potential energy of the system as a function of atomic coordinates.Determines the accuracy of the simulated interactions. CHARMM and AMBER are common force fields. biorxiv.org
Solvent Model Represents the surrounding solvent molecules (e.g., water).Crucial for accurately simulating intermolecular interactions in solution. mdpi.com
Simulation Time The duration of the simulation.Needs to be long enough to sample the relevant conformational space and interactions. biorxiv.org
Analysis of Trajectories RMSD, RMSF, hydrogen bond analysis, interaction energies.Provides quantitative data on the stability, flexibility, and interactions of the molecule. biorxiv.orgnih.gov

MD simulations, therefore, offer a dynamic perspective that complements the static picture provided by quantum chemical calculations, enabling a more comprehensive understanding of the behavior of alpha-pinene-d3 in complex systems.

Computational Prediction of Atmospheric and Biological Transformation Pathways

Computational methods are indispensable for predicting the complex transformation pathways of alpha-pinene-d3 in both atmospheric and biological systems. These theoretical approaches allow for the elucidation of reaction mechanisms that are often difficult to study experimentally.

Atmospheric Transformation Pathways:

In the atmosphere, α-pinene undergoes oxidation initiated by radicals like OH, O₃, and NO₃. acs.org Computational chemistry, particularly DFT, is used to model these reactions and predict the formation of various products, including highly oxygenated molecules (HOMs) that contribute to secondary organic aerosol (SOA) formation. rsc.orgnih.gov Theoretical calculations have been crucial in identifying key reaction steps, such as hydrogen abstraction, ring-opening, and autoxidation, and in determining their rate constants. nih.govresearchgate.netrsc.org For example, studies have shown that a hydrogen abstraction pathway, previously considered minor, is a significant route to HOM formation from α-pinene oxidation by OH radicals. nih.gov The use of deuterated α-pinene, such as α-pinene-10,10,10-d3, in computational studies helps to understand the kinetic isotope effects and pinpoint the specific hydrogen atoms involved in the reaction pathways. researchgate.net

Biological Transformation Pathways:

In biological systems, the transformation of α-pinene is often catalyzed by enzymes, such as cytochrome P450 (CYP) monooxygenases. researchgate.netnih.gov Computational methods, including DFT and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, are employed to model the enzymatic reactions. acs.org These studies can predict the sites of hydroxylation and other metabolic transformations, as well as the stereoselectivity of the reactions. researchgate.netnih.gov For instance, theoretical studies on the hydroxylation of α-pinene by a CYP model have identified the most likely sites for C-H abstraction and the relative stability of the resulting radical intermediates. nih.gov This information is valuable for understanding the metabolism of α-pinene and its derivatives in various organisms.

The table below highlights computational methods and their applications in predicting the transformation of α-pinene.

Transformation TypeComputational MethodPredicted InformationKey Findings
Atmospheric Oxidation DFT (ωB97X-D, M06-2X), MESMERReaction barriers, rate coefficients, product yieldsH-abstraction is a major pathway for HOM formation from α-pinene + OH. rsc.orgnih.gov
Atmospheric Ozonolysis DFT, CCSD(T)Criegee intermediate stability, isomerization barriersCharacterization of stable Criegee intermediates and their reaction pathways. acs.orgunipd.it
Biological Hydroxylation DFT (B3LYP/LAN), QM/MMTransition state structures, reaction energetics, regioselectivityIdentification of the most favorable sites for enzymatic hydroxylation. researchgate.netacs.orgnih.gov

These computational predictions are essential for building accurate models of atmospheric chemistry and for understanding the biochemical fate of alpha-pinene-d3, providing a molecular-level basis for its environmental and biological impacts.

Emerging Research Frontiers and Future Directions for Alpha Pinene D3

Development of Novel Synthetic Routes and Stereoselective Deuteration Methods

The utility of alpha-pinene-d3 as a mechanistic probe is fundamentally reliant on the ability to synthesize specific isotopologues with high purity and stereoselectivity. Researchers have developed several distinct strategies to incorporate deuterium (B1214612) at each available carbon atom of the alpha-pinene (B124742) structure. nih.gov These methods are crucial for designing experiments that can distinguish between different reaction pathways.

Two primary approaches have emerged:

Modification of Existing Bicyclic Systems: This strategy utilizes commercially available precursors that already contain the bicyclo[3.1.1]heptyl ring system of alpha-pinene, such as nopinone (B1589484) and verbenone (B1202108). nih.gov For instance, α-pinene-10,10,10-d3 can be synthesized from nopinone via the formation of an enol triflate, followed by a regiosepecific coupling with a cuprate (B13416276) derived from CD3Li. nih.gov Similarly, α-pinene-3-d can be accessed by first performing a hydrogen-deuterium exchange on nopinone under basic conditions. nih.gov

Total Synthesis Approach: This method involves constructing the cyclobutane (B1203170) ring from cyclohexyl precursors like Hagemann's ester and carvone (B1668592). nih.gov While potentially more complex, this approach offers greater flexibility in introducing deuterium at positions that are challenging to access through modification of existing bicyclic systems. nih.gov For example, the synthesis of α-pinene-5-d1 has been achieved in thirteen steps starting from Hagemann's ester. digitellinc.com

Recent progress includes the synthesis of new selectively deuterated isotopologues such as α-pinene-4,4-d2 from verbenone through sequential reductions with lithium aluminum deuteride (B1239839). digitellinc.com The development of these varied synthetic routes provides a comprehensive toolkit for the atmospheric and biological sciences, allowing for the precise tracking of hydrogen and deuterium atoms during chemical transformations. nih.govdigitellinc.com

Expanded Applications in Environmental Tracing and Atmospheric Modeling

Alpha-pinene plays a significant role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA), which influence air quality and climate. digitellinc.com The complexity of its atmospheric oxidation pathways, involving highly oxygenated organic molecules (HOMs) formed through rapid autoxidation, presents a major challenge to researchers. digitellinc.comcopernicus.org Selectively deuterated alpha-pinene, including alpha-pinene-d3, is an invaluable tool for elucidating these intricate mechanisms. digitellinc.comcopernicus.org

By using isotopologues like α-pinene-10,10,10-d3, researchers can monitor hydrogen abstractions and H/D exchanges during oxidation, providing direct insight into the reaction pathways. digitellinc.comcopernicus.org For example, if a C-D bond is broken during an H-atom abstraction by a peroxy radical, the deuterium atom becomes labile and can be exchanged with hydrogen from water vapor, leading to a detectable loss of deuterium in the final product. copernicus.org This method allows scientists to infer which carbon atoms are actively involved in the autoxidation process. copernicus.orgcopernicus.org

Recent studies using a chemical ionization Orbitrap (CI-Orbitrap) mass spectrometer, which has a high mass-resolving power, could unambiguously distinguish between molecules containing a deuterium atom and those with two hydrogen atoms. copernicus.orgcopernicus.org This capability is critical for tracing the fate of the deuterium label. Experiments with different deuterated versions of alpha-pinene have shown that specific deuterated positions were actively involved in the autoxidation process, confirming the utility of this method. copernicus.orgcopernicus.org These experimental findings are essential for refining kinetic models used in atmospheric simulations to more accurately predict SOA formation from alpha-pinene under various conditions. nih.govcopernicus.org

Table 1: Deuterated Alpha-Pinene Isotopologues and Their Applications in Atmospheric Research

IsotopologuePrecursorKey ApplicationResearch FindingCitation
α-pinene-10,10,10-d3NopinoneTracing allylic C-H bond involvement in ozonolysisDeuterium loss observed, indicating active participation in autoxidation. copernicus.org
α-pinene-7,7-d2VerbenoneProbing the role of the cyclobutyl ring C-H bondsMinimal deuterium loss, suggesting this position is less involved in initial ozonolysis. copernicus.org
α-pinene-3-d1NopinoneInvestigating vinylic C-H bond reactionsDeuterium loss observed, confirming its role in the oxidation mechanism. copernicus.org
α-pinene-4,4-d2VerbenoneElucidating autoxidation pathways via mass spectrometryAugments the library of available isotopologues for mechanistic studies. digitellinc.com
α-pinene-5-d1Hagemann's esterProviding tools for monitoring H/D exchanges in SOA formationExpands the range of deuterated α-pinenes for atmospheric research. digitellinc.com

Integration with Multi-Omics Approaches in Biological Systems (e.g., Metabolomics, Lipidomics)

Isotope tracing is a cornerstone of metabolomics, allowing researchers to follow the conversion of nutrients into energy and biomass. nih.gov The use of deuterated compounds like alpha-pinene-d3 provides a powerful method to trace the metabolic fate of alpha-pinene in biological systems. By introducing a labeled precursor, scientists can track the incorporation of deuterium into downstream metabolites, elucidating metabolic pathways and fluxes. nih.govfrontiersin.org

In the context of lipidomics, which focuses on the study of lipids, alpha-pinene-d3 can be used to investigate the interaction and incorporation of this lipophilic monoterpene into lipid structures. Studies have explored the encapsulation of alpha-pinene in lipid-based delivery systems like liposomes and solid lipid nanoparticles (SLNs). The hydrophobic nature of alpha-pinene allows it to be entrapped within the lipid membrane of these nanoparticles. The use of a deuterated version would enable precise tracking of its location and stability within these lipid carriers, as well as its release and subsequent interaction with cell membranes and metabolic pathways.

While direct studies integrating alpha-pinene-d3 with multi-omics are still emerging, the principles of stable isotope tracing are well-established. nih.gov For example, spatiotemporally resolved metabolomics and isotope tracing have been used to identify drug targets in the central nervous system by following the metabolic pathways of labeled compounds. nih.gov A similar approach with alpha-pinene-d3 could reveal how it is metabolized by organisms, identify the enzymes involved, and quantify its impact on various metabolic networks.

Advanced Spectroscopic Probes for In Situ and Real-Time Analysis

The combination of isotopic labeling with advanced spectroscopic techniques provides a powerful approach for in situ and real-time analysis of chemical processes involving alpha-pinene-d3. One such technique is vibrational sum frequency generation (SFG) spectroscopy, which is surface-specific and can be used to probe the structure and orientation of molecules at interfaces. researchgate.netrsc.org

Researchers have coupled site-specific deuterium labeling of alpha-pinene with SFG spectroscopy to study the surfaces of secondary organic aerosol material (SOM). researchgate.netrsc.org By synthesizing alpha-pinene isotopologues with deuterium at specific positions (e.g., the methylene (B1212753) bridge on the cyclobutane ring), they were able to analyze the SFG spectra of the resulting SOM. researchgate.netrsc.org The analysis revealed that deuteration of the bridge methylene C-H oscillators led to a significant decrease in signal intensity, suggesting that the cyclobutane ring of alpha-pinene remains largely intact in the species present on the aerosol surface after oxidation. researchgate.netrsc.org This provides crucial insights into the molecular composition of aerosol surfaces, which is important for understanding their role in atmospheric processes like cloud formation. researchgate.net

Another advanced technique is on-line ion trap mass spectrometry (ITMS), which allows for the real-time characterization of aerosol constituents. nih.gov By directly introducing airborne particles into the mass spectrometer, highly oxidized products from the ozonolysis of alpha-pinene can be identified. nih.gov Using alpha-pinene-d3 in such experiments would allow for the unambiguous identification of its oxidation products in complex mixtures and help to trace their formation pathways in real time. copernicus.orgcopernicus.org

Cross-Disciplinary Research at the Interface of Atmospheric Science, Biology, and Analytical Chemistry

The study of alpha-pinene-d3 naturally fosters cross-disciplinary research, bridging atmospheric science, biology, and analytical chemistry.

Atmospheric scientists use alpha-pinene-d3 to unravel the complex oxidation mechanisms that lead to the formation of secondary organic aerosols, which have significant impacts on climate and air quality. digitellinc.comcopernicus.org

Biologists can employ alpha-pinene-d3 as a tracer to study its metabolic pathways within organisms, its interactions with cellular components like lipid membranes, and its biotransformation by microorganisms.

Analytical chemists are at the core of this research, developing both the novel synthetic routes to create specific deuterated isotopologues and the advanced analytical methods required to detect and quantify them and their products. nih.govcopernicus.org

This interdisciplinary approach is essential for a comprehensive understanding of the lifecycle of alpha-pinene, from its emission by plants to its atmospheric transformation and its interaction with biological systems. For example, understanding the heterogeneous chemistry of alpha-pinene on mineral dust surfaces, which can form organonitrates and other oxidation products, requires expertise in both atmospheric chemistry and surface analysis techniques. nih.gov The insights gained from such studies, facilitated by the use of isotopic tracers like alpha-pinene-d3, are crucial for developing more accurate environmental models and for assessing the broader impacts of this important biogenic compound.

Methodological Advancements in High-Throughput Isotopic Analysis

The full potential of using alpha-pinene-d3 as a tracer in large-scale environmental or biological studies hinges on the availability of high-throughput analytical methods capable of processing numerous samples efficiently. While methods for the high-throughput analysis of terpenes in general are being developed, particularly in fields like cannabis testing, their application to isotopic analysis is an emerging frontier.

Current high-throughput methods for terpenes often rely on gas chromatography-mass spectrometry (GC-MS) with simplified extraction protocols and rapid gradient times. The challenge lies in adapting these methods for robust isotopic analysis, which requires high mass resolution to distinguish between isotopologues and sophisticated data processing to calculate isotopic enrichment and trace metabolic pathways.

The development of high-resolution mass spectrometry platforms, such as Orbitrap-based systems, is a key advancement. copernicus.orgcopernicus.org These instruments provide the necessary resolving power to separate deuterated from non-deuterated species, which is critical for tracer studies. copernicus.orgcopernicus.org Combining these detectors with fast separation techniques and automated data analysis pipelines will be essential for enabling high-throughput isotopic analysis of alpha-pinene-d3 and its derivatives in complex samples.

Exploration in Material Science as Bio-based Polymer Feedstock

Alpha-pinene, being one of the most abundant terpenes in nature, is a promising renewable feedstock for the sustainable production of polymers. technologypublisher.com It is a major component of turpentine, an underutilized side-stream of the forest industry. The rigid, bicyclic structure of alpha-pinene can be harnessed to create polymers with desirable thermal and mechanical properties.

However, alpha-pinene itself is not well-suited for certain types of polymerization, such as ring-opening metathesis polymerization (ROMP), due to steric hindrance around its carbon-carbon double bond. technologypublisher.com Research has therefore focused on chemically modifying alpha-pinene to create more suitable monomers. technologypublisher.comkennemurgroup.com

Table 2: Alpha-Pinene Derived Monomers for Polymer Synthesis

Derived MonomerSynthetic Pathway from Alpha-PinenePolymerization MethodKey Polymer PropertiesCitation
ApopineneTwo-step synthesis from alpha-pineneRing-Opening Metathesis Polymerization (ROMP)High molecular weight, low polydispersity technologypublisher.com
δ-pineneIsomerization of alpha-pineneRing-Opening Metathesis Polymerization (ROMP)High glass transition temperature (~100 °C) kennemurgroup.com
Sobreryl methacrylate (B99206) (SobMA)Transformation of alpha-pineneRadical polymerizationCan be crosslinked; forms amphiphilic block copolymers
Verbanone-based lactone (VaL)Oxidation of alpha-pineneRing-opening polymerizationBiobased semicrystalline polyester
3-pinanyl (meth)acrylate (PA/PMA)Derived from 3-pinanol (from alpha-pinene)Emulsion copolymerizationHigh glass transition temperature; potential for coatings rsc.org

These examples demonstrate the versatility of alpha-pinene as a platform chemical for developing a new generation of bio-based polymers. While this research primarily focuses on non-deuterated alpha-pinene, the synthesis and polymerization of alpha-pinene-d3-derived monomers could serve as a valuable tool for studying polymerization mechanisms and the degradation of these novel bio-based materials.

Q & A

Q. What protocols ensure ethical sourcing and labeling of this compound in collaborative studies?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for material sharing. Use blockchain-enabled lab notebooks to timestamp synthesis protocols. Disclose vendor certifications (e.g., ISO 9001) and batch-specific deuterium enrichment in supplementary materials .

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